molecular formula C9H17NO2 B1445427 2-Amino-4-cyclopentylbutanoic acid CAS No. 1378266-29-5

2-Amino-4-cyclopentylbutanoic acid

Cat. No.: B1445427
CAS No.: 1378266-29-5
M. Wt: 171.24 g/mol
InChI Key: LKXHGSLJBHXRFI-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopentylbutanoic acid is an organic compound with the molecular formula C9H17NO2. It is a derivative of butanoic acid, featuring an amino group at the second carbon and a cyclopentyl group at the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclopentylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the glycine Schiff base can be alkylated with cyclopentyl bromide under basic conditions to yield the desired product. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is conducted in an aprotic solvent like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes. The use of recyclable chiral auxiliaries and nickel complexes can enhance the efficiency and yield of the synthesis. These methods allow for the production of enantiomerically pure derivatives, which are crucial for specific applications in drug design and other fields .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-cyclopentylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

2-Amino-4-cyclopentylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the design of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclopentylbutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Amino-4-methylpentanoic acid: Similar structure but with a methyl group instead of a cyclopentyl group.

    2-Amino-4-phenylbutanoic acid: Features a phenyl group at the fourth carbon.

    2-Amino-4,4,4-trifluorobutanoic acid: Contains trifluoromethyl groups at the fourth carbon.

Uniqueness: 2-Amino-4-cyclopentylbutanoic acid is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-amino-4-cyclopentylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHGSLJBHXRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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